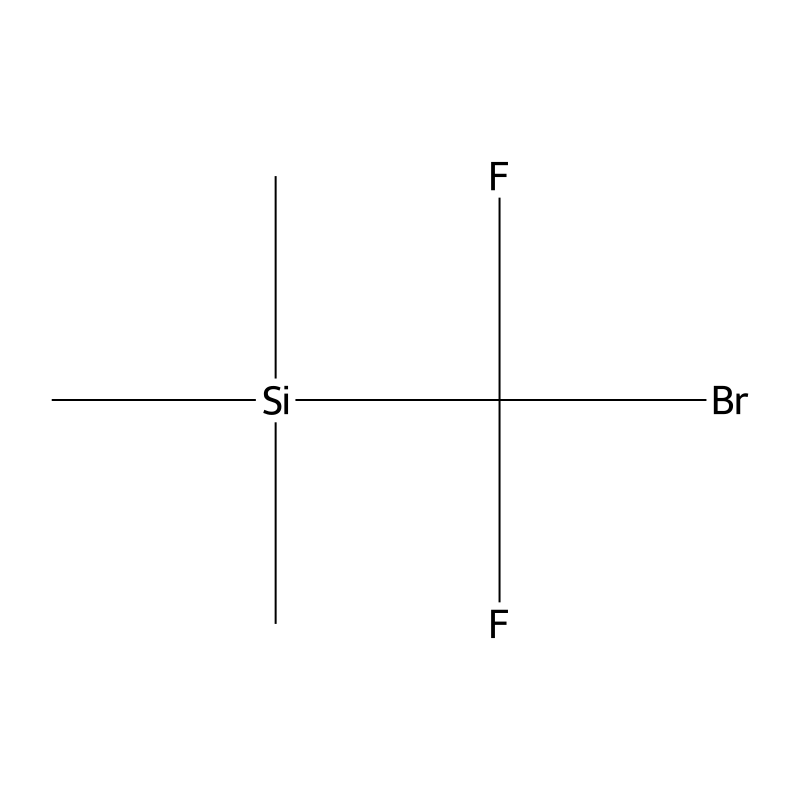

(Bromodifluoromethyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Difluorocyclopropane Formation

(Bromodifluoromethyl)trimethylsilane serves as a key precursor for the synthesis of gem-difluorocyclopropanes (molecules with a three-membered ring containing two geminal fluorine atoms). Studies by Hu et al. demonstrated its effectiveness in forming these unique structures. [Hu et al., J. Am. Chem. Soc. 2007, 129 (45), 13974-13975]

Difluoromethylation of Heteroatoms

This reagent exhibits versatility in difluoromethylating various heteroatoms (atoms other than carbon and hydrogen) in organic molecules. Under specific conditions, it can introduce the CF2H group onto oxygen (O), sulfur (S), nitrogen (N), and phosphorus (P) atoms. The use of strong bases like potassium hydroxide (KOH) is often necessary to facilitate this process. [Sigma-Aldrich product information on (Bromodifluoromethyl)trimethylsilane, ]

Synthesis of Other Functionalized Molecules

(Bromodifluoromethyl)trimethylsilane can also participate in the synthesis of other functionalized molecules. For instance, research suggests its potential in producing chlorodifluoromethyltrimethylsilane (CF2HClSiMe3), a reagent with its own applications in organic synthesis. [Sigma-Aldrich product information on (Bromodifluoromethyl)trimethylsilane, ]

(Bromodifluoromethyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromodifluoromethyl group attached to a trimethylsilane moiety. Its chemical formula is CHBrFSi, and it is recognized for its unique reactivity due to the presence of both bromine and fluorine atoms. This compound serves as a versatile reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into various organic substrates.

- Nucleophilic Substitution: This compound can undergo nucleophilic reactions, where the bromine atom acts as a leaving group. For example, it reacts with nucleophiles such as phosphines to generate difluorinated phosphorus ylides .

- Formation of Difluorocarbene: When reacted with hexamethylphosphoramide, (bromodifluoromethyl)trimethylsilane decomposes to produce difluorocarbene, which is a highly reactive species useful in further synthetic applications .

Several methods have been developed for the synthesis of (bromodifluoromethyl)trimethylsilane:

- Direct Fluorination: This involves the reaction of trimethylsilane with bromine and a fluorinating agent under controlled conditions.

- Reactions with Fluoroalkylating Agents: The compound can be synthesized by reacting trimethylsilane with difluoromethyl bromide in the presence of suitable catalysts

(Bromodifluoromethyl)trimethylsilane finds applications in:

- Organic Synthesis: It is primarily used for introducing difluoromethyl groups into organic molecules, which can significantly alter their chemical properties and biological activities.

- Material Science: The compound may also be utilized in developing new materials with enhanced properties due to the presence of fluorine.

Studies involving (bromodifluoromethyl)trimethylsilane focus on its interactions with various nucleophiles and Lewis bases. For instance, when reacted with hexamethylphosphoramide, it forms stable complexes that facilitate the generation of difluorocarbene. Quantum chemical calculations have demonstrated that these interactions lower the transition state energy, making the reaction more favorable .

Several compounds share structural or functional similarities with (bromodifluoromethyl)trimethylsilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trimethylsilane | CHSi | Simple silane without fluorine or bromine |

| Bromotrimethylsilane | CHBrSi | Contains bromine but lacks fluorine |

| Difluoromethanesilanes | CHFSi | Contains fluorine but lacks bromine |

| (Trifluoromethyl)trimethylsilane | CHFSi | Contains trifluoromethyl group instead of difluoro |

(Bromodifluoromethyl)trimethylsilane is unique due to its combination of both bromine and difluoro functionalities, which allows for versatile reactivity not found in other similar compounds.

GHS Hazard Statements

H225 (75%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant